molecular formula C11H13NO3 B1347963 Corydaldine CAS No. 493-49-2

Corydaldine

Cat. No.: B1347963
CAS No.: 493-49-2
M. Wt: 207.23 g/mol
InChI Key: MQKFSXLBPPCAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 493-49-2), also known as Corydaldine, is a high-value tetrahydroisoquinoline derivative with a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol. This compound serves as a key synthetic intermediate and pharmacophore in medicinal chemistry, enabling the development of novel therapeutics and research tools. Its core structure is featured in ligands for various biological targets. Primary research applications for this compound and its derivatives include: - Sigma-2 Receptor Research: This compound is a crucial precursor in developing positron emission tomography (PET) radiotracers for imaging sigma-2 receptors. These receptors are overexpressed in proliferating tumor cells, making them a biomarker for cancer diagnosis and monitoring cellular proliferation . - Antiviral Research: Derivatives of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one have been designed, synthesized, and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showing promising in vitro inhibitory activity . - Multidrug Resistance (MDR) Research: The tetrahydroisoquinoline scaffold is utilized in creating potent and selective ligands for P-glycoprotein (P-gp), an efflux transporter responsible for multidrug resistance in cancer chemotherapy and a key player at biological barriers . This product is provided for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-9-5-7-3-4-12-11(13)8(7)6-10(9)15-2/h5-6H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFSXLBPPCAGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346166
Record name 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-49-2
Record name Corydaldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CORYDALDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4171CTO4KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one involves the following steps:

    Starting Material: The synthesis typically begins with 3,4-dimethoxybenzaldehyde.

    Formation of Isoquinoline Intermediate: The benzaldehyde undergoes a Pictet-Spengler reaction with an amine, such as ethylamine, to form the isoquinoline intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the dihydroisoquinoline derivative.

    Cyclization: Finally, cyclization is achieved under acidic conditions to form 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one.

Industrial Production Methods

In an industrial setting, the production of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Further reduction can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 8.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinolines depending on the electrophile used.

Scientific Research Applications

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C11H13NO3C_{11}H_{13}NO_3 . It is utilized in various research applications, mainly in pharmaceutical development, natural product synthesis, biochemical research, analytical chemistry, and cosmetic formulations .

Pharmaceutical Development: 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is explored for potential therapeutic effects, particularly in developing drugs targeting neurological disorders because it can interact with specific receptors in the brain .

Natural Product Synthesis: This compound serves as an intermediate in creating complex molecules with beneficial biological activities . One study describes a convenient synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, using chiral aminoacetaldehyde acetals .

Biochemical Research: The compound is used in studies that investigate enzyme inhibition and receptor binding, providing insights into metabolic pathways and cellular functions .

Analytical Chemistry: 6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one can be used as a standard in chromatographic techniques, which helps to identify and quantify similar compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one in biological systems involves its interaction with various molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may act on neurotransmitter receptors in the brain, modulating their activity and thus affecting neurological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical profiles of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one are influenced by its core structure and substituents. Below is a detailed comparison with analogous compounds:

Structural Analogs with Varying Substituents

Methoxy vs. Ethoxy Substitutions
  • Such substitutions are common in compounds targeting multidrug resistance (MDR) .
Positional Isomerism
  • 6-Methoxy-3,4-dihydro-1H-isoquinoline (CAS 22246-12-4): The absence of the 7-methoxy group reduces steric hindrance and electron-donating effects, altering interactions with biological targets. This compound has shown promise in diabetes treatment due to improved selectivity for metabolic enzymes .

Core Structure Variations

Dihydroisoquinolinone vs. Dihydroisoquinoline
  • 6,7-Dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1): Lacks the ketone group at position 1, replacing it with an amine. This change increases basicity and hydrogen-bonding capacity, making it more suitable for interactions with charged residues in enzyme active sites (e.g., HIV-1 reverse transcriptase) .
Quaternary Ammonium Derivatives
  • 6,7-Dimethoxy-3,4-dihydro-isoquinoline-2-ium: The positively charged quaternary ammonium group enhances solubility in aqueous environments and improves binding to viral proteins, as seen in anti-HIV activity studies .

Functionalized Derivatives

HIV-1 RT Inhibitors (Series 5 and 8)

Derivatives like 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylacetamide (Series 5) and 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone (Series 8) exhibit enhanced HIV-1 RT inhibition compared to the parent compound. Key findings include:

  • Electron-withdrawing groups (e.g., -Cl at the ortho position in Series 5 or para position in Series 8) improve potency by up to 74.82% inhibition at 100 μM .
  • Hydrophobic interactions in the NNIBP (non-nucleoside inhibitor binding pocket) of RT are critical for activity, as demonstrated by docking studies of compounds 8h and 8l .
Anticancer and Anti-MDR Agents
  • 4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)aniline (Compound I): Integrated into quinazoline scaffolds, this derivative inhibits P-glycoprotein (P-gp), a key mediator of multidrug resistance in cancer. The 6,7-dimethoxy moiety enhances binding affinity to P-gp’s hydrophobic domains .

Physicochemical and Pharmacokinetic Comparisons

Compound logP Solubility (mg/mL) Key Modifications Bioactivity (IC₅₀/EC₅₀)
6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one 1.2 0.15 (water) Natural alkaloid, ketone at C1 Moderate anti-HIV (EC₅₀ ~50 μM)
Series 8h (HIV-1 RT inhibitor) 2.8 0.03 (water) Chloro substituent at para 74.82% inhibition at 100 μM
6-Methoxy-3,4-dihydro-1H-isoquinoline 1.5 0.25 (water) Single methoxy, amine at C1 Anti-diabetic (EC₅₀ ~10 μM)
6,7-Diethoxy-3,4-dihydroisoquinoline 2.1 0.08 (water) Ethoxy groups, amine at C1 Anti-MDR (P-gp IC₅₀ ~5 μM)

Key Research Findings

  • Natural vs. Synthetic Derivatives : The parent compound’s natural occurrence in Coptis chinensis provides a renewable source, while synthetic derivatives allow tailored modifications for enhanced potency .
  • SAR Insights: Para-substituted electron-withdrawing groups on phenyl rings (e.g., -Cl, -NO₂) significantly boost HIV-1 RT inhibition compared to unsubstituted analogs .
  • Metabolic Stability : Ethoxy substitutions improve metabolic stability but may require prodrug strategies for optimal bioavailability .

Biological Activity

6,7-Dimethoxy-3,4-dihydro-2H-isoquinolin-1-one is a naturally occurring isoquinoline alkaloid with the molecular formula C₁₁H₁₃N₁O₃ and a molecular weight of approximately 207.23 g/mol. It has garnered attention for its diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects. This compound is primarily found in plant species such as Xylopia parviflora, Fibraurea tinctoria, and Menispermum dauricum, suggesting its potential applications in traditional medicine and phytotherapy .

Antimicrobial Activity

Research indicates that 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways.

Antitumor Effects

The compound has demonstrated promising antitumor activity in several studies. For instance, it was found to selectively inhibit the proliferation of cancer cells while sparing normal cells. In vitro assays revealed that it could induce apoptosis in cancer cell lines through the modulation of cell cycle-related proteins such as cyclin-dependent kinase (CDK) and p-RB .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115Induction of apoptosis via CDK modulation
BT-54920Cell cycle arrest and apoptosis
HaCaT (normal)>100No significant effect on proliferation

Neuroprotective Effects

In addition to its antimicrobial and antitumor properties, 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one has been studied for its neuroprotective effects. Research indicates that it can modulate neurotransmitter systems, particularly by influencing serotonin receptors (5-HT receptors). In experiments involving smooth muscle tissue, the compound reduced contractions induced by serotonin, suggesting a potential role in managing conditions like irritable bowel syndrome .

The biological activities of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one are attributed to its ability to interact with various molecular targets:

  • Calcium Channels : The compound enhances calcium currents by modulating muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. This interaction leads to increased cytosolic Ca²⁺ levels, affecting muscle contractility .
  • Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes crucial for cancer cell proliferation and survival.
  • Oxidative Stress Modulation : Its thione group may participate in redox reactions that influence cellular oxidative stress levels, contributing to its protective effects against oxidative damage.

Study on Muscle Contractility

A notable study investigated the effects of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one on isolated smooth muscle preparations from guinea pigs. The results indicated that at concentrations ranging from 25 to 100 µM, the compound significantly reduced spontaneous contractile activity without causing spasmolytic effects. The maximal effect was observed at 50 µM, where a reduction in contraction amplitude was noted .

Anticancer Activity Assessment

In another study focused on its anticancer properties, researchers evaluated the compound's effect on various cancer cell lines. The results demonstrated selective cytotoxicity towards tumor cells with minimal impact on normal keratinocytes. The study highlighted the potential for developing this compound as a therapeutic agent against specific types of cancer .

Q & A

Q. Basic

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., in CDCl3_3) resolve methoxy groups and dihydroisoquinoline backbone signals. Example: 13C^{13}\text{C} NMR of 2-(4-chlorophenyl)-derivative shows peaks at δ 167.5 (C=O) and δ 55.2 (OCH3_3) .
  • HRMS : Exact mass analysis (e.g., m/z 223.0796 for [M+H]+^+) confirms molecular formula .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) separates analogs for purity assessment .

How can enantioselective synthesis of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one be achieved, and what catalytic systems are reported to enhance enantiopurity?

Advanced
Enantioselective synthesis employs chiral Cu(I) catalysts with bisphosphine ligands (e.g., (R,Ra)-N-pinap), enabling asymmetric alkynylation at the C1 position. Key factors:

  • Catalyst loading : 5–10 mol% CuBr/(R,Ra)-N-pinap .
  • Solvent : Tetrahydrofuran (THF) at -20°C minimizes racemization .
  • Substrate scope : Aryl aldehydes with electron-withdrawing groups improve enantiomeric excess (ee) to >95% .

What strategies are recommended for designing structural analogs of this compound to investigate structure-activity relationships (SAR) in biological systems?

Q. Advanced

  • Core modifications : Introduce substituents at C1 (e.g., aryl groups via Pictet-Spengler reactions) or C3/C4 (e.g., halogens, methyl) to probe steric/electronic effects .
  • Heterocycle fusion : Attach azoles (e.g., pyrazole, triazole) to the isoquinoline ring to enhance binding affinity .
  • Bioisosteres : Replace methoxy groups with ethoxy or hydroxyl to assess metabolic stability .

How should researchers address contradictory data regarding the biological activity of 6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one across different studies?

Q. Advanced

  • Theoretical framework : Link results to receptor-binding models or enzyme inhibition mechanisms (e.g., kinase or oxidase targets) to contextualize discrepancies .
  • Methodological audit : Compare assay conditions (e.g., cell lines, IC50_{50} protocols) and compound purity (validated via HPLC ).
  • Meta-analysis : Use computational tools (e.g., molecular docking) to reconcile structural data with activity trends .

What are the challenges in scaling up the synthesis of this compound under Good Manufacturing Practice (GMP) conditions for preclinical studies?

Q. Advanced

  • Purification : Column chromatography scalability issues require transition to recrystallization or continuous flow systems .
  • Catalyst removal : Residual Cu(I) must be <10 ppm; chelating resins or aqueous washes are recommended .
  • Documentation : Follow ICH Q11 guidelines for critical process parameters (e.g., temperature, pH) and analytical validation (e.g., HRMS , NMR ) .

How can computational tools and retrosynthetic analysis aid in the design of novel derivatives?

Q. Advanced

  • AI-driven synthesis planning : Tools like Pistachio and Reaxys predict feasible routes (e.g., one-step cyclization or cross-coupling) .
  • Retrosynthesis : Prioritize disconnections at the amide bond or methoxy groups to simplify scaffold assembly .
  • DFT calculations : Optimize transition states for enantioselective steps (e.g., C1-alkynylation ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corydaldine
Reactant of Route 2
Corydaldine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.